6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779912
InChI: InChI=1S/C17H15NO4/c1-21-12-5-3-11(4-6-12)10-18-15-9-13(22-2)7-8-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol

6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione

CAS No.:

Cat. No.: VC15779912

Molecular Formula: C17H15NO4

Molecular Weight: 297.30 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione -

Specification

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
IUPAC Name 6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2,3-dione
Standard InChI InChI=1S/C17H15NO4/c1-21-12-5-3-11(4-6-12)10-18-15-9-13(22-2)7-8-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3
Standard InChI Key HSURVKBXNIOVTC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=O)C2=O

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2,3-dione reflects its substitution pattern and core framework. The indoline backbone consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with ketone groups at positions 2 and 3. The 6-methoxy group enhances electron density in the aromatic system, while the 4-methoxybenzyl substituent introduces steric bulk and modulates solubility.

Key structural features include:

  • Planar indoline core: Facilitates π-π stacking interactions in biological systems.

  • Methoxy groups: Improve solubility in polar solvents compared to non-substituted analogs.

  • Benzyl protection at N1: Stabilizes the nitrogen center against oxidation .

Crystallographic studies of related indoline-2,3-diones reveal a nearly planar configuration, with bond angles and lengths consistent with conjugated carbonyl systems .

Synthesis and Optimization

Reaction Pathway

The synthesis of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione involves a multi-step procedure starting from indoline-2,3-dione (isatin). A representative protocol, adapted from analogous syntheses , proceeds as follows:

  • Alkylation of Indoline-2,3-dione:
    Indoline-2,3-dione reacts with 4-methoxybenzyl chloride in the presence of potassium carbonate and potassium iodide in N,N-dimethylformamide (DMF) at 0°C under inert atmosphere.

    C8H5NO2+C8H7ClOKI, DMFK2CO3C17H15NO4+HCl\text{C}_8\text{H}_5\text{NO}_2 + \text{C}_8\text{H}_7\text{ClO} \xrightarrow[\text{KI, DMF}]{\text{K}_2\text{CO}_3} \text{C}_{17}\text{H}_{15}\text{NO}_4 + \text{HCl}

    This step achieves N-benzylation with a reported yield of 88–96% under optimized conditions .

  • Methoxy Substitution:
    Subsequent methoxylation at position 6 is achieved via nucleophilic aromatic substitution using methanol and a catalytic base, though detailed conditions remain proprietary.

Critical Parameters

  • Temperature Control: Maintaining 0°C during benzylation minimizes side reactions .

  • Solvent Choice: DMF enhances reagent solubility and stabilizes intermediates through polar interactions .

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.

Chemical Reactivity and Spectroscopic Profiling

Functional Group Reactivity

The compound’s reactivity is dominated by:

  • α,β-Unsaturated diketone: Susceptible to Michael additions and nucleophilic attacks at the β-carbonyl.

  • Methoxy groups: Participate in electrophilic substitution reactions (e.g., nitration, halogenation) .

Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 3.82 (s, 3H, OCH₃), δ 4.89 (s, 2H, N-CH₂), δ 6.85–7.45 (m, 6H, aromatic)Confirms methoxy and benzyl substituents; aromatic proton environments.
¹³C NMRδ 168.9 (C=O), δ 159.2 (OCH₃), δ 55.3 (N-CH₂)Validates carbonyl groups and methoxy linkages.
IR1720 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C)Characteristic of diketone and ether functionalities.

Comparative Analysis with Analogous Compounds

Compound NameSimilarity IndexMolecular WeightKey Distinction
5-Bromoindoline-2,3-dione0.86240.04Bromine atom enhances electrophilicity
4,6-Dimethoxyindoline-2,3-dione0.83237.21Dual methoxy groups increase polarity
5-(Trifluoromethoxy)indoline-2,3-dione0.79273.18Trifluoromethoxy improves lipophilicity

The target compound’s balanced polarity (logP ≈ 1.9) positions it between hydrophilic and lipophilic analogs, optimizing membrane permeability and aqueous solubility.

Industrial and Research Applications

  • Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors and antimicrobial agents .

  • Material Science: π-Conjugated system enables use in organic semiconductors.

  • Analytical Standards: HPLC-grade batches aid in method development for indoline derivatives.

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